Thieno[2,3-f][1,3]benzodioxole
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Overview
Description
Thieno[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C9H6O2S. It is a heterocyclic compound that contains both a thiophene ring and a benzodioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-f][1,3]benzodioxole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the acetalization and ketalization of aldehydes and ketones with catechol using HY zeolite as a catalyst have been studied . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .
Industrial Production Methods: continuous flow processes using recyclable heterogeneous catalysts have shown promise for related compounds, such as 1,3-benzodioxole . These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s aromatic nature allows it to participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. For example, the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst at 100°C for 30 minutes has been reported .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, acylation reactions typically yield acylated derivatives of the compound.
Scientific Research Applications
Thieno[2,3-f][1,3]benzodioxole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Thieno[2,3-f][1,3]benzodioxole and its derivatives involves interactions with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . These compounds bind to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that promote root growth .
Comparison with Similar Compounds
1,3-Benzodioxole: An organic compound with the formula C7H6O2, classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group.
1,4-Benzodioxine: Another benzodioxole derivative with similar structural features.
Methylenedioxyphenyl Compounds: A class of compounds containing the methylenedioxyphenyl group, which are bioactive and found in pesticides and pharmaceuticals.
Uniqueness: Thieno[2,3-f][1,3]benzodioxole is unique due to the presence of both a thiophene ring and a benzodioxole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
thieno[2,3-f][1,3]benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXZQGDTGMGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570115 |
Source
|
Record name | 2H-Thieno[2,3-f][1,3]benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267-64-1 |
Source
|
Record name | 2H-Thieno[2,3-f][1,3]benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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